molecular formula C19H14ClFN4O2 B11291750 N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide CAS No. 1171918-82-3

N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11291750
CAS No.: 1171918-82-3
M. Wt: 384.8 g/mol
InChI Key: CHPCSISKHNAJLZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

1171918-82-3

Molecular Formula

C19H14ClFN4O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H14ClFN4O2/c20-12-3-7-14(8-4-12)23-19(27)16-9-17(26)24-18-15(10-22-25(16)18)11-1-5-13(21)6-2-11/h1-8,10,16H,9H2,(H,23,27)(H,24,26)

InChI Key

CHPCSISKHNAJLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=C(C=N2)C3=CC=C(C=C3)F)NC1=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

    Condensation Reactions: Initial steps often involve the condensation of appropriate aldehydes or ketones with hydrazines to form hydrazones.

    Cyclization: The hydrazones undergo cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:

    Optimization of Reaction Conditions: Careful control of temperature, pressure, and solvent systems to ensure efficient reactions.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Signaling Pathways: Influence signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.

    Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with significant biological activities.

Uniqueness

N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

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